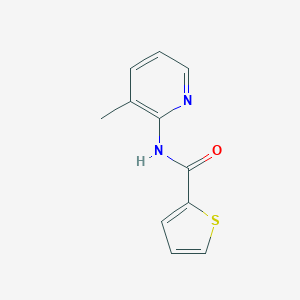
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide, also known as MPTC, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. MPTC belongs to the class of pyridine-based compounds and has been synthesized using various methods.
Wirkmechanismus
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide's mechanism of action is not fully understood, but studies have shown that it can interact with various cellular targets, including enzymes and receptors. N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has also been shown to interact with the adenosine receptor A2A, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methylpyridin-2-yl)thiophene-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
Future research directions for N-(3-methylpyridin-2-yl)thiophene-2-carboxamide could include further studies on its mechanism of action, optimization of its therapeutic potential, and exploring its potential use in combination therapy with other drugs. Additionally, further studies could explore the potential use of N-(3-methylpyridin-2-yl)thiophene-2-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders.
In conclusion, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. While its mechanism of action is not fully understood, studies have shown that it can interact with various cellular targets and has various biochemical and physiological effects. Future research directions for N-(3-methylpyridin-2-yl)thiophene-2-carboxamide could include further studies on its mechanism of action, optimization of its therapeutic potential, and exploring its potential use in combination therapy with other drugs.
Synthesemethoden
One of the methods used to synthesize N-(3-methylpyridin-2-yl)thiophene-2-carboxamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 3-methyl-2-pyridinethionyl chloride. This intermediate compound is then reacted with 2-aminthiophene to produce N-(3-methylpyridin-2-yl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-(3-methylpyridin-2-yl)thiophene-2-carboxamide can reduce the production of pro-inflammatory cytokines. In neurological research, N-(3-methylpyridin-2-yl)thiophene-2-carboxamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
300730-32-9 |
|---|---|
Produktname |
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide |
Molekularformel |
C11H10N2OS |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
N-(3-methylpyridin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10N2OS/c1-8-4-2-6-12-10(8)13-11(14)9-5-3-7-15-9/h2-7H,1H3,(H,12,13,14) |
InChI-Schlüssel |
UHFCHMSPWKZOHX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
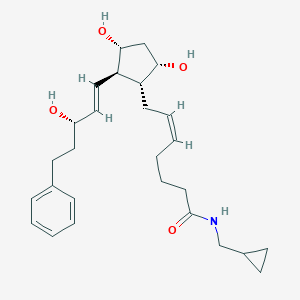
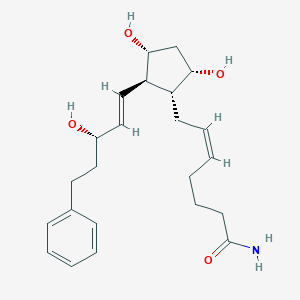
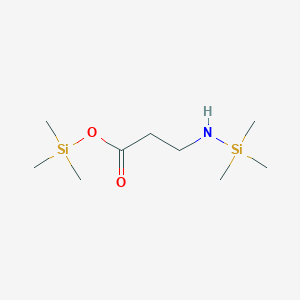
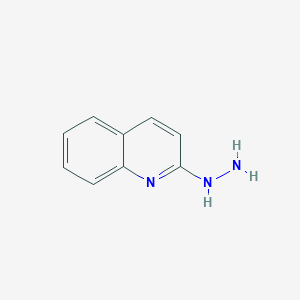
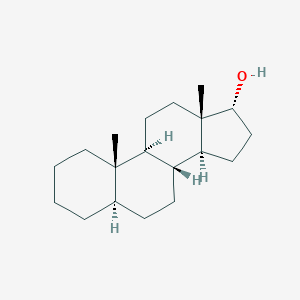

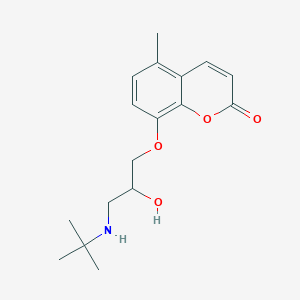
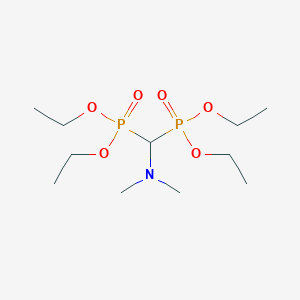
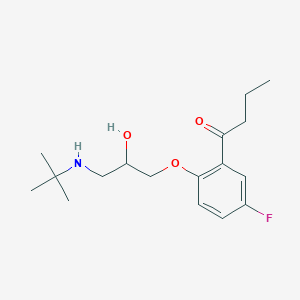
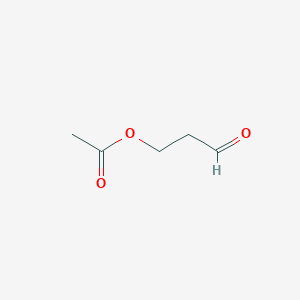
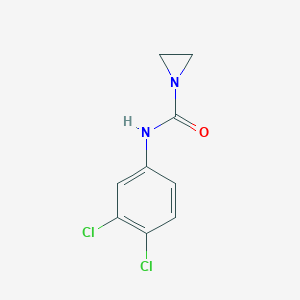
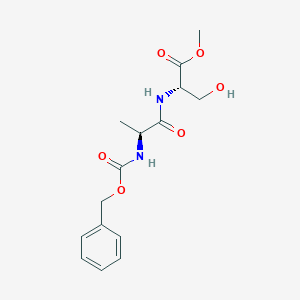
![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)